ethyl 2-({1-[4-(ethoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-2-({1-[4-(ethoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-5-(4-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including ethoxycarbonyl, methoxynaphthalene, and thiazolopyrimidine, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({1-[4-(ethoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as 4-(ethoxycarbonyl)phenyl and 4-methoxynaphthalene derivatives, followed by their condensation with pyrrole and thiazolopyrimidine precursors under controlled conditions. Common reagents used in these reactions include strong acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-({1-[4-(ethoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-5-(4-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under appropriate conditions such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-({1-[4-(ethoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl (2E)-2-({1-[4-(ethoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-5-(4-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl (2E)-2-({1-[4-(ethoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-5-(4-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate analogs: These compounds share similar structural features but differ in specific functional groups, leading to variations in their chemical and biological properties.
Other thiazolopyrimidine derivatives: These compounds have a thiazolopyrimidine core but differ in their substituents, resulting in different reactivity and applications.
Properties
Molecular Formula |
C37H35N3O6S |
---|---|
Molecular Weight |
649.8g/mol |
IUPAC Name |
ethyl (2E)-2-[[1-(4-ethoxycarbonylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-5-(4-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C37H35N3O6S/c1-7-45-35(42)24-13-15-26(16-14-24)39-21(3)19-25(23(39)5)20-31-34(41)40-33(32(36(43)46-8-2)22(4)38-37(40)47-31)29-17-18-30(44-6)28-12-10-9-11-27(28)29/h9-20,33H,7-8H2,1-6H3/b31-20+ |
InChI Key |
QFFHDTBXTRNUAB-AJBULDERSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C6=CC=CC=C56)OC)C |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C6=CC=CC=C56)OC)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C6=CC=CC=C56)OC)C |
Origin of Product |
United States |
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